molecular formula C21H24N2O2 B2703927 N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide CAS No. 689264-09-3

N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide

Cat. No. B2703927
CAS RN: 689264-09-3
M. Wt: 336.435
InChI Key: GGOJJLVYAJHYKZ-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide” is a compound that contains an indole group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in nature and have been found to exhibit a broad range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an indole ring attached to a butoxybenzamide group via an ethyl linker. The exact structure would need to be confirmed using techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions, particularly at the 2 and 3 positions of the indole ring. These can include electrophilic substitutions, oxidations, reductions, and more .

Scientific Research Applications

Catalytic Applications

Research has demonstrated the utility of carboxamides, including structures similar to N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide, in catalysis. For example, platinum-catalyzed intermolecular hydroamination of unactivated olefins showcases the role of carboxamides in facilitating reactions under specific conditions, offering high yields and demonstrating the potential for synthetic applications in organic chemistry (Wang & Widenhoefer, 2004).

Material Science

In the domain of material science, novel aromatic polyimides have been synthesized using carboxamides. These polymers exhibit significant solubility in organic solvents and display high thermal stability, indicating their potential use in high-performance materials (Butt et al., 2005).

Bioorganic and Medicinal Chemistry

A new class of N-hydroxybenzamide-based histone deacetylase inhibitors (HDACIs) that incorporate an ethylene moiety and indole as part of the Y-shaped cap group has shown promise in cancer treatment. These compounds exhibit improved HDAC inhibition and anti-proliferative activity against multiple cancer cell lines, underscoring the potential of this compound derivatives in developing novel therapeutic agents (Yu et al., 2018).

Photocatalysis

The use of TiO2-loaded adsorbent supports for the photodecomposition of organic compounds in aqueous solutions has been explored. This research illustrates the potential of incorporating similar carboxamide structures on adsorbent supports to enhance the rate of photocatalytic degradation, offering insights into environmental remediation techniques (Torimoto et al., 1996).

Antihypertensive and Vasodilating Activity

Indole derivatives, including those structurally related to this compound, have been identified as possessing antihypertensive activity. These compounds combine beta-adrenergic receptor antagonist action with vasodilating activity, suggesting their utility in developing new treatments for hypertension (Kreighbaum et al., 1980).

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, “N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide” could potentially be of interest in the development of new pharmaceuticals. Further studies would be needed to explore its biological activity and potential applications .

properties

IUPAC Name

4-butoxy-N-(2-indol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-3-16-25-19-10-8-18(9-11-19)21(24)22-13-15-23-14-12-17-6-4-5-7-20(17)23/h4-12,14H,2-3,13,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOJJLVYAJHYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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